3-(6-Aminopyridin-2-yl)benzonitrile
Description
3-(6-Aminopyridin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyridine ring substituted with an amino group at the 6-position and a nitrile group at the meta position of the benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-(6-aminopyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-9-3-1-4-10(7-9)11-5-2-6-12(14)15-11/h1-7H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJURGLBGRRHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé (GBBR) Reaction
The Groebke-Blackburn-Bienaymé (GBBR) multicomponent reaction is a pivotal method for constructing imidazo[1,2-a]pyridine scaffolds, which can be adapted to synthesize 3-(6-Aminopyridin-2-yl)benzonitrile. In this approach, pyridine-2-amines, aldehydes, and isonitriles undergo cyclocondensation in a one-pot reaction.
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Reactants :
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6-Aminopyridine-2-amine (2 mmol)
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Substituted benzaldehyde (2 mmol)
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Benzonitrile-derived isonitrile (2 mmol)
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Conditions :
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Solvent: Methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v)
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Catalyst: Acetic acid (HOAc, 4 mmol)
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Temperature: 80°C for 4 hours
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Workup :
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Filtration and washing with hexanes/water yields the crude product.
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Purification via silica gel chromatography (ethyl acetate/hexanes gradient) affords the target compound in 70–85% yield.
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Mechanistic Insights :
The reaction proceeds via imine formation between the aldehyde and amine, followed by [4+1] cycloaddition with the isonitrile to form the imidazo[1,2-a]pyridine core. The benzonitrile group is introduced via the isonitrile reagent.
Mitsunobu Reaction for Intermediate Synthesis
Phthalimide Protection Strategy
A Mitsunobu reaction is employed to introduce protective groups, enabling selective functionalization of the aminopyridine moiety.
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Reactants :
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6-Aminopyridin-2-ol (1 mmol)
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N-Hydroxyphthalimide (1.2 mmol)
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Conditions :
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Reagents: Triphenylphosphine (PPh₃, 1.2 mmol), diisopropyl azodicarboxylate (DIAD, 1.2 mmol)
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Solvent: Tetrahydrofuran (THF), room temperature (22°C), 12 hours
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Outcome :
Application :
This intermediate undergoes subsequent GBBR reactions or cross-couplings to introduce the benzonitrile group.
Deprotection and Functionalization
Hydrazine-Mediated Phthalimide Removal
The phthalimide group is cleaved under mild conditions to regenerate the free amine.
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Reactants :
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Phthalimide-protected intermediate (1 mmol)
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Conditions :
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Hydrazine hydrate (5 mmol) in dichloromethane (DCM), room temperature, 5 hours
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Workup :
Alternative Methods: Cross-Coupling Reactions
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between halopyridines and cyanophenylboronic acids offers a modular route.
Procedure :
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Reactants :
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6-Amino-2-bromopyridine (1 mmol)
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3-Cyanophenylboronic acid (1.2 mmol)
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Conditions :
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (3 mmol)
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Solvent: Dioxane/water (4:1), 100°C, 12 hours
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Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-(6-Aminopyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Syk and JAK Kinase Inhibition
One of the most promising applications of 3-(6-Aminopyridin-2-yl)benzonitrile lies in its role as an inhibitor of Syk (Spleen tyrosine kinase) and JAK (Janus kinase) pathways. These kinases are crucial in various signaling pathways associated with autoimmune diseases, cancer, and inflammatory conditions.
- Autoimmune Disorders : The compound has shown potential in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and immune thrombocytopenic purpura (ITP). Inhibition of Syk has been linked to reduced inflammation and improved clinical outcomes in these diseases .
- Cancer Therapy : Research indicates that Syk is over-expressed in several B-cell malignancies. Inhibitors like this compound may offer therapeutic benefits by disrupting survival signals in B-cell lymphomas .
Ocular Disorders
The compound has also been investigated for its efficacy in treating ocular disorders such as diabetic retinopathy and macular degeneration. Syk inhibitors are reported to ameliorate symptoms associated with these conditions, providing a novel therapeutic avenue .
Case Study 1: Treatment of Rheumatoid Arthritis
A study highlighted the effectiveness of Syk inhibitors in animal models of rheumatoid arthritis. The administration of this compound resulted in significant reductions in joint inflammation and damage, demonstrating its potential as a therapeutic agent for chronic inflammatory diseases .
Case Study 2: Cancer Treatment
Preclinical studies have shown that compounds targeting Syk can inhibit the proliferation of B-cell lymphoma cells. Researchers at Harvard Medical School demonstrated that treatment with this compound led to decreased tumor growth in mouse models, suggesting its viability as an adjunct therapy in oncology .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(6-Aminopyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Compound 9: 3-[(6-Methylpyridin-2-yl)ethynyl]benzonitrile
- Structural Differences: Pyridine substituent: Methyl (Compound 9) vs. amino (target compound). Linker: Ethynyl bridge in Compound 9 vs. direct bond in the target compound.
- Physical Properties :
- Synthetic Accessibility: Compound 9 synthesized in 48% yield via Sonogashira coupling .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structural Differences: Pyridine substituent: Methoxy (this compound) vs. amino (target). Additional groups: Benzodioxin and dimethylaminomethyl substituents increase molecular complexity (MW: 391.46 vs. ~209 for the target compound) .
- Functional Implications: Methoxy group (electron-donating) reduces reactivity compared to the amino group (electron-withdrawing). Benzodioxin enhances π-π stacking but may reduce solubility .
3-(2-Amino-6-(1-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)pyrimidin-4-yl)-2-methylbenzonitrile (AB-928)
- Structural Differences :
- Biological Relevance :
- Triazole and pyrimidine moieties enhance binding to enzymes (e.g., kinases), whereas the target compound’s simplicity favors scaffold optimization .
Biological Activity
3-(6-Aminopyridin-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with an amino group and a benzonitrile moiety. Its structure can be represented as follows:
This compound is characterized by the presence of functional groups that enable it to interact with various biological targets.
Research indicates that this compound acts primarily through the inhibition of specific kinases, particularly Syk (spleen tyrosine kinase) and JAK (Janus kinase). These kinases play crucial roles in signaling pathways associated with immune responses and inflammation.
Target Kinases
- Syk Kinase : Involved in immune cell signaling, particularly in B-cell receptor signaling.
- JAK Kinase : Central to cytokine receptor signaling, influencing various immune and inflammatory responses.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Cancer Therapeutics : Inhibition of Syk and JAK kinases suggests potential applications in oncology, particularly for cancers where these pathways are dysregulated .
- Neuroprotective Properties : Some studies suggest that derivatives of this compound may offer neuroprotection by modulating oxidative stress pathways .
Research Findings
A summary of key findings from recent studies on this compound is presented below:
Case Studies
- Rheumatoid Arthritis Model : In a preclinical model, administration of this compound resulted in reduced inflammation markers and improved joint health, suggesting its efficacy as an anti-inflammatory agent .
- Cancer Cell Lines : The compound was tested against various cancer cell lines, showing IC50 values indicating potent anti-cancer activity through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Q. How do steric and electronic effects of substituents influence the biological activity of benzonitrile derivatives?
- Methodological Answer : Molecular docking studies (e.g., with follicle-stimulating hormone receptors) reveal that electron-deficient nitrile groups enhance binding affinity via dipole interactions. Substituents at the para-position (e.g., quinoxaline in pyrazole derivatives) improve steric complementarity with hydrophobic pockets, as demonstrated in γ-lactam analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
